

Application Notes and Protocols: KM11060

Treatment of Organoids Derived from Cystic Fibrosis Patients

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Compound of Interest

Compound Name: KM11060

Cat. No.: B1673669

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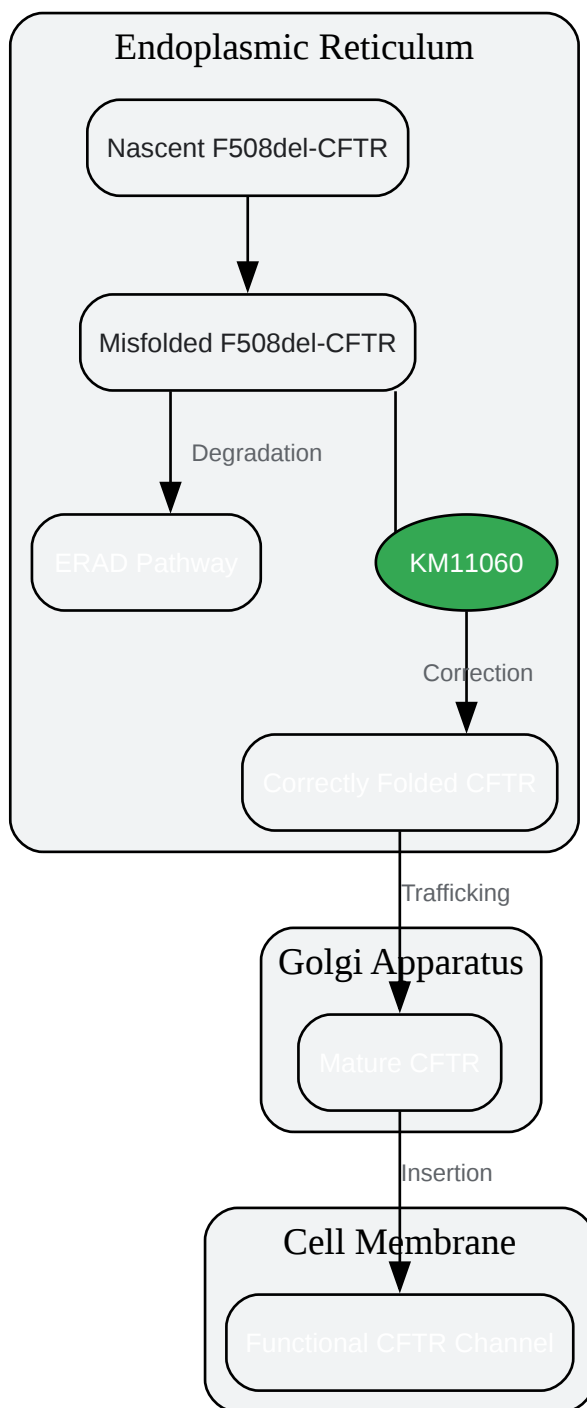
Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for ion and fluid homeostasis in epithelial tissues. The most common mutation, F508del-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of CFTR channels at the cell surface.^{[1][2]} Small-molecule correctors are a class of therapeutic agents that aim to rescue the trafficking of misfolded CFTR to the plasma membrane.^{[3][4][5]}

KM11060 is a novel and potent F508del-CFTR corrector that has demonstrated significant efficacy in pre-clinical models.^[6] This document provides detailed application notes and protocols for the use of **KM11060** in treating organoids derived from Cystic Fibrosis patients, a physiologically relevant 3D model for studying CFTR function and modulator drug response.^[7] The primary readout for CFTR function in these organoids is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR-dependent ion and fluid transport.^{[8][9]}

Mechanism of Action of KM11060

KM11060 acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein. This interaction is believed to stabilize the protein structure, allowing it to bypass the ER-associated degradation (ERAD) pathway and traffic to the cell surface, where it can function as a chloride channel.[3][10]



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F508del-CFTR Correction by **KM11060**

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of **KM11060** on forskolin-induced swelling in intestinal organoids homozygous for the F508del mutation. This data is illustrative and serves as a benchmark for expected results based on the potency of known CFTR correctors. For comparison, data for the well-characterized corrector VX-809 (Lumacaftor) is also presented. The Area Under the Curve (AUC) of organoid swelling over time is a robust measure of CFTR function.

Treatment Condition	Concentration (μM)	Forskolin (μM)	Mean Swelling Increase (%)	Area Under the Curve (AUC)
Vehicle (DMSO)	-	5	15 ± 5	250 ± 100
KM11060	3	5	150 ± 20	4500 ± 500
KM11060	10	5	180 ± 25	5500 ± 600
VX-809 (Reference)	3	5	120 ± 15	3500 ± 400

Experimental Protocols

Culture of Human Intestinal Organoids from CF Patients

This protocol describes the general steps for culturing and maintaining human intestinal organoids derived from rectal biopsies of CF patients.

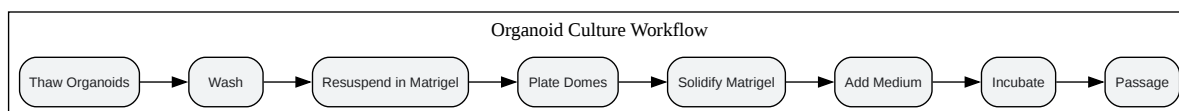
Materials:

- IntestiCult™ Organoid Growth Medium (Human)
- Corning® Matrigel® Matrix
- Advanced DMEM/F12
- Gentle Cell Dissociation Reagent

- 24-well tissue culture plates

Protocol:

- Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.
- Wash the organoids with 10 mL of Advanced DMEM/F12 and centrifuge at 200 x g for 5 minutes.
- Resuspend the organoid pellet in an appropriate volume of Matrigel® on ice.
- Plate 50 µL domes of the Matrigel®-organoid suspension into the center of pre-warmed 24-well plate wells.
- Allow the Matrigel® to solidify at 37°C for 10-15 minutes.
- Add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.
- Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by disrupting the Matrigel® domes and mechanically dissociating the organoids.



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Organoid Culture Workflow

KM11060 Treatment and Forskolin-Induced Swelling (FIS) Assay

This protocol details the treatment of CF intestinal organoids with **KM11060** followed by the FIS assay to quantify CFTR function.

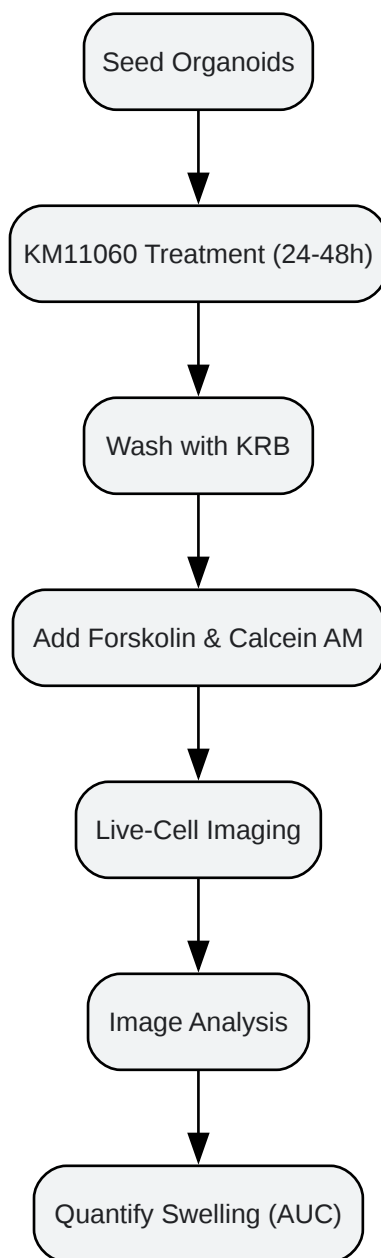
Materials:

- **KM11060** (stock solution in DMSO)
- Forskolin (stock solution in DMSO)
- Krebs-Ringer Bicarbonate (KRB) buffer
- Calcein AM dye
- 96-well imaging plates
- High-content imaging system

Protocol:

- Organoid Seeding:
 - Three to five days post-passage, harvest mature intestinal organoids.
 - Mechanically dissociate organoids into smaller fragments.
 - Seed approximately 50-100 organoid fragments per well in 10 μ L of Matrigel® in a 96-well imaging plate.
 - After Matrigel® solidification, add 100 μ L of IntestiCult™ Organoid Growth Medium.
- **KM11060** Treatment:
 - Prepare dilutions of **KM11060** in culture medium from a DMSO stock. A final DMSO concentration of $\leq 0.1\%$ is recommended.
 - Replace the medium in the organoid-containing wells with medium containing the desired concentrations of **KM11060** (e.g., 0.1, 1, 3, 10 μ M) or vehicle (DMSO).
 - Incubate the organoids with **KM11060** for 24-48 hours at 37°C and 5% CO₂.
- Forskolin-Induced Swelling Assay:

- After the **KM11060** incubation period, carefully remove the medium.
- Wash the organoids twice with pre-warmed KRB buffer.
- Add 100 μ L of KRB buffer containing Calcein AM (for visualization) and the desired concentration of forskolin (e.g., 5 μ M) to each well. Include wells with vehicle control (DMSO) instead of forskolin as a negative control.
- Immediately place the plate in a high-content imaging system equipped with an environmental chamber (37°C, 5% CO₂).
- Acquire brightfield and fluorescent images of the organoids every 15-30 minutes for a total of 2-4 hours.
- Data Analysis:
 - Use image analysis software to segment and measure the total area of the organoids in each well at each time point.
 - Normalize the organoid area at each time point to the area at time zero (before forskolin addition).
 - Calculate the Area Under the Curve (AUC) for the swelling response over time for each condition.
 - Plot dose-response curves for **KM11060** and determine the EC₅₀ value.



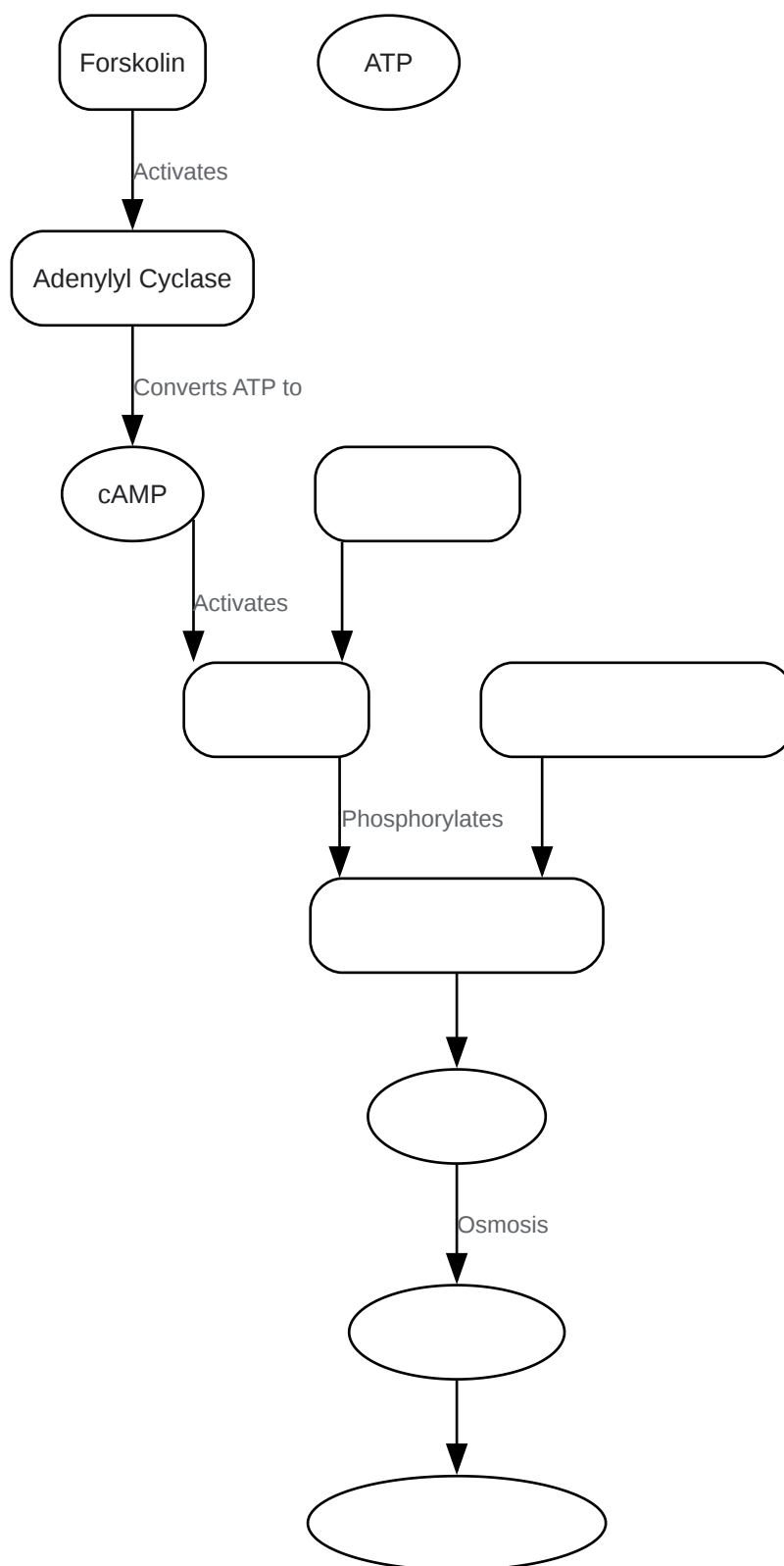
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FIS Assay Workflow

Signaling Pathway of Forskolin-Induced Swelling

The FIS assay relies on the activation of the cAMP signaling pathway. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the Regulatory (R) domain of the CFTR channel. This phosphorylation, along with ATP binding to the Nucleotide-Binding

Domains (NBDs), opens the CFTR channel, allowing chloride ions to flow into the organoid lumen. The resulting osmotic gradient drives water into the lumen, causing the organoids to swell. This swelling is a direct measure of functional CFTR at the cell surface.



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Forskolin Signaling Pathway in Organoids

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